Zearalanon

Übersicht

Beschreibung

Zearalanon ist ein Mykoöstrogen, das von Zearalenon abgeleitet ist. Es wird von bestimmten Arten von Fusarium-Pilzen produziert und kommt häufig als Kontaminant in Feldfrüchten und Getreideprodukten vor. This compound ist für seine östrogene Aktivität bekannt, d. h. es kann an Östrogenrezeptoren binden und die Wirkung von natürlichen Östrogenen im Körper nachahmen. Diese Verbindung ist von großem Interesse wegen ihrer potenziellen Auswirkungen auf die reproduktive Gesundheit und ihres Vorkommens in der Lebensmittelversorgung .

Wissenschaftliche Forschungsanwendungen

Zearalanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Mykoöstrogenen und ihre Wechselwirkungen mit anderen Chemikalien zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und seine mögliche Rolle bei der Störung der endokrinen Funktionen.

Medizin: Untersucht auf seine potenziellen Auswirkungen auf die reproduktive Gesundheit und seine Rolle bei Krankheiten wie Brustkrebs.

Industrie: Wird bei der Entwicklung von Nachweismethoden für Mykotoxine in Lebensmitteln und Futtermitteln eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Östrogenrezeptoren im Körper bindet. Diese Bindung ahmt die Wirkung von natürlichen Östrogenen nach, was zur Aktivierung von Östrogen-responsiven Genen führt. Die Verbindung kann sowohl mit dem Östrogenrezeptor Alpha als auch mit dem Östrogenrezeptor Beta interagieren, was zu verschiedenen physiologischen Wirkungen führt. Zu den beteiligten molekularen Signalwegen gehört die Aktivierung des Östrogenrezeptor-Signalwegs, der die Zellproliferation, -differenzierung und -apoptose beeinflussen kann .

Ähnliche Verbindungen:

Zearalenon: Die Stammverbindung von this compound, bekannt für ihre starke östrogene Aktivität.

Alpha-Zearalanol: Eine reduzierte Form von Zearalenon mit ähnlichen östrogenen Eigenschaften.

Beta-Zearalanol: Eine weitere reduzierte Form von Zearalenon mit östrogener Aktivität.

Alpha-Zearalanol: Ein hydroxyliertes Derivat von Zearalenon.

Beta-Zearalanol: Ein weiteres hydroxyliertes Derivat von Zearalenon.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Reduktion aus Zearalenon, die seine chemische Struktur und möglicherweise seine biologische Aktivität verändert. Obwohl es östrogene Eigenschaften mit seiner Stammverbindung und anderen Derivaten teilt, können die spezifischen Wechselwirkungen und Wirkungen von this compound unterschiedlich sein, was es zu einer Verbindung macht, die für weitere Forschung interessant ist .

Wirkmechanismus

Target of Action

Zearalanone, also known as ZEN, is a mycotoxin produced by some species of Fusarium . It is classified as a non-steroidal estrogen or mycoestrogen . The primary targets of Zearalanone are estrogen receptors . It can bind to these receptors, leading to reproductive disorders .

Mode of Action

Zearalanone interacts with its primary targets, the estrogen receptors, by binding to them . This interaction can lead to reproductive problems in experimental animals and livestock . In addition, Zearalanone can form stable complexes with albumins , which may affect its toxicokinetics .

Biochemical Pathways

Zearalanone is biosynthesized from the acetate-polymalonate pathway, leading to a nonaketide precursor, which then undergoes different cyclizations and modifications graminearum . These genes include two polyketide synthase genes PKS4 and PKS13, a gene similar to isoamyl alcohol oxidase (ZEB1), and a regulatory protein gene (ZEB2) .

Pharmacokinetics

It is known that zearalanone is heat stable and can withstand various processing steps such as storage, milling, and cooking . This makes its decontamination from food and feeds a complex issue .

Result of Action

Zearalanone has been implicated in various toxic effects, including carcinogenicity, genotoxicity, hepatotoxicity, haematotoxicity, and immunotoxicity . It can cause reproductive problems in experimental animals and livestock . In vitro studies have reported a significant decrease in the maturation rates of oocytes exposed to Zearalanone .

Action Environment

The production of Zearalanone by Fusarium species is greatly influenced by environmental factors . Different weather conditions during the vegetation period can be associated with differences in the preharvest occurrence of Zearalanone . Therefore, the action, efficacy, and stability of Zearalanone can be influenced by environmental factors .

Biochemische Analyse

Biochemical Properties

Zearalanone interacts with various enzymes and proteins. For instance, two efficient ZEA-degrading lactonases from the genus Gliocladium, ZHDR52 and ZHDP83, have been identified . These lactonases transform Zearalanone into different products . The optimal pH for these lactonases is 9.0, and the optimum temperature is 45 °C .

Cellular Effects

Zearalanone has significant effects on immune response, with both immunostimulatory and immunosuppressive results . It can stimulate cell proliferation but also inhibit cell viability, induce cell apoptosis, and cause cell death . Zearalanone treatment increased Sa-β-gal positive cell ratio, and the expression of senescence markers (p16 and p21) was significantly upregulated .

Molecular Mechanism

Zearalanone is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications . The molecular mechanism of Zearalanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Zearalanone exhibits different mechanisms of toxicity in different cell types at different doses . It can stimulate cell growth but also inhibit cell viability and cause cell death, including apoptosis and necrosis .

Dosage Effects in Animal Models

The effects of Zearalanone vary with different dosages in animal models . For instance, exposure to high levels of ZEA induces apoptosis or necrosis through the caspase-3/caspase-9 dependent mitochondrial pathway in porcine granulosa cells .

Metabolic Pathways

The major metabolic pathway of Zearalanone in the liver consists of two steps: the first step is the reduction reaction, whereby Zearalanone reduces to two non-corresponding stereoisomers, α- or β-zearalenol (zearalenol, ZOL), and then, by the reduction of the C-6′ keto group, Zearalanone reduces to α- or β-right cyclo-tetra decanol (zearalanol, ZEL) .

Transport and Distribution

Zearalanone is transported and distributed within cells and tissues

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Zearalanon kann durch Reduktion von Zearalenon synthetisiert werden. Der Reduktionsprozess beinhaltet typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid unter kontrollierten Bedingungen. Die Reaktion wird in einem geeigneten Lösungsmittel wie Methanol oder Ethanol bei einer bestimmten Temperatur durchgeführt, um die vollständige Reduktion von Zearalenon zu this compound zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann this compound mit Hilfe spezifischer Immunoaffinitätssäulen aus medizinischen und essbaren Kräutern extrahiert werden. Diese Methode ermöglicht die gleichzeitige Extraktion von this compound und anderen Mykotoxinen, wie z. B. Aflatoxinen, und gewährleistet so eine hohe Ausbeute und Reinheit der Verbindung .

Analyse Chemischer Reaktionen

Reaktionstypen: Zearalanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Zearalenon, seine Stammverbindung, zu bilden.

Reduktion: Wie bereits erwähnt, wird this compound durch Reduktion von Zearalenon gebildet.

Substitution: this compound kann Substitutionsreaktionen, insbesondere an den Hydroxylgruppen, eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und Schwefelsäure können für Acetylierungsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Zearalenon

Reduktion: this compound

Substitution: Verschiedene acetylierte Derivate von this compound

Vergleich Mit ähnlichen Verbindungen

Zearalenone: The parent compound of zearalanone, known for its strong estrogenic activity.

Alpha-Zearalanol: A reduced form of zearalenone with similar estrogenic properties.

Beta-Zearalanol: Another reduced form of zearalenone with estrogenic activity.

Alpha-Zearalenol: A hydroxylated derivative of zearalenone.

Beta-Zearalenol: Another hydroxylated derivative of zearalenone.

Uniqueness of Zearalanone: Zearalanone is unique due to its specific reduction from zearalenone, which alters its chemical structure and potentially its biological activity. While it shares estrogenic properties with its parent compound and other derivatives, the specific interactions and effects of zearalanone can differ, making it a compound of interest for further research .

Eigenschaften

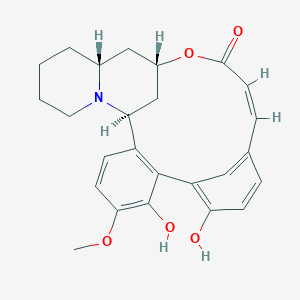

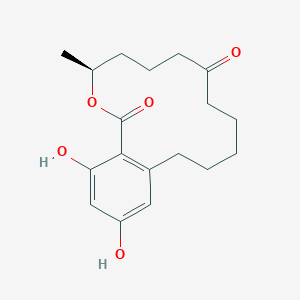

IUPAC Name |

(4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJDQUGPCJRQRJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022395 | |

| Record name | Zearalanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5975-78-0 | |

| Record name | Zearalanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5975-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zearalanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005975780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zearalanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZEARALANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133DU2F2VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

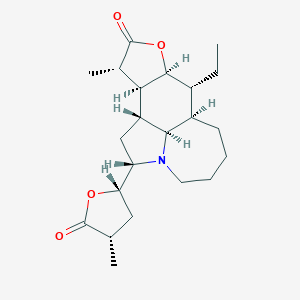

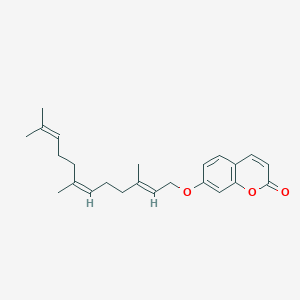

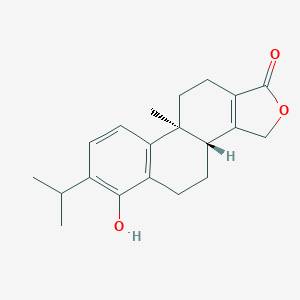

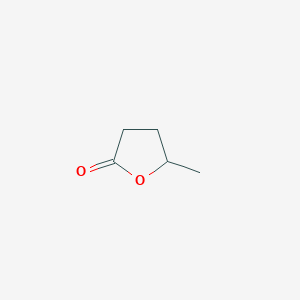

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.